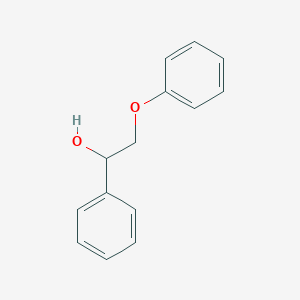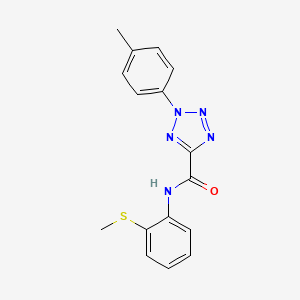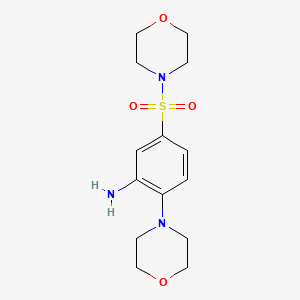
5-(Morpholine-4-sulfonyl)-2-morpholin-4-yl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine is a common motif in biologically active molecules and pharmaceuticals . It’s a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The morpholine ring is part of many important compounds, including some pharmaceuticals .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
Morpholines can undergo various chemical reactions. For instance, they can react with arylsulfonyl azides . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of morpholine containing the sulfonohydrazide moiety exhibit significant anticancer activity. In a study, novel indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring were synthesized and screened against breast cancer cells. One particular compound demonstrated promising inhibition of cancer cell proliferation selectively, highlighting the potential of morpholine derivatives in cancer therapy (Gaur et al., 2022).
Antimicrobial and Modulating Activity
Morpholine derivatives have been assessed for their antimicrobial properties. A study investigated the antimicrobial and modulating activity of "4-(Phenylsulfonyl) morpholine" against multidrug-resistant strains of bacteria and fungi. The findings suggest that morpholine derivatives can enhance the efficacy of other antibiotics, indicating their utility in combating antibiotic resistance (Oliveira et al., 2015).
Neurokinin-1 Receptor Antagonism
A morpholine derivative has been identified as a potent and selective antagonist of the neurokinin-1 receptor, with promising solubility and efficacy in pre-clinical models relevant to emesis and depression. This suggests its potential application in the treatment of these conditions (Harrison et al., 2001).
Synthesis of N-Heterocycles
Morpholine and its derivatives have been utilized in the synthesis of complex N-heterocycles, demonstrating the versatility of morpholine in facilitating diverse chemical transformations. This application is crucial for the development of novel pharmaceuticals and materials (Matlock et al., 2015).
Antibacterial and Antifungal Properties
Research into sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, has shown that these compounds exhibit significant antibacterial and antifungal properties. This underscores the importance of morpholine derivatives in developing new antimicrobial agents (Janakiramudu et al., 2017).
Future Directions
The future directions in the research and development of morpholine derivatives could involve the design and synthesis of new compounds with potential therapeutic targets. The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .
properties
IUPAC Name |
2-morpholin-4-yl-5-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c15-13-11-12(22(18,19)17-5-9-21-10-6-17)1-2-14(13)16-3-7-20-8-4-16/h1-2,11H,3-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWUAELWGMJHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85199379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Morpholine-4-sulfonyl)-2-morpholin-4-yl-phenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2873056.png)
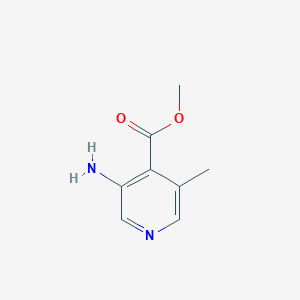

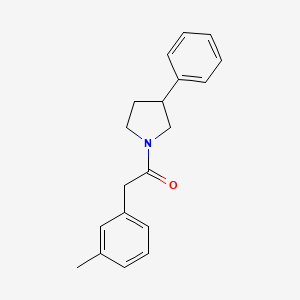
![N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2873063.png)
![3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2873064.png)

![N-(2-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2873067.png)
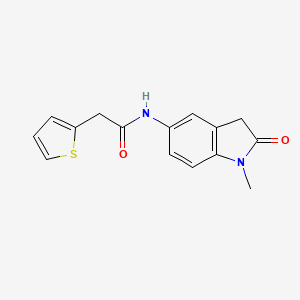
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2873071.png)
![Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2873072.png)
